5-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-4-ol

Synthetic methodology Electrophilic aromatic substitution THIQ scaffold construction

Unactivated aromatic systems fail to cyclize (0% yield) under standard Pomeranz-Fritsch-Bobbitt conditions, blocking 5-substituted THIQ-4-ol library synthesis. • The C-5 methylthio group enables electrophilic cyclization yields of 54-94%, transforming a synthetically inaccessible scaffold into a reliable building block. • Methylthio directs cyclization to the ortho position, preserving the desired 5-substitution pattern and eliminating 7-substituted regioisomer separation costs. • The sulfide handle supports sequential oxidation (sulfoxide → sulfone) for matched molecular pair studies.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
CAS No. 90265-81-9
Cat. No. B12872639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-4-ol
CAS90265-81-9
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCSC1=CC=CC2=C1C(CNC2)O
InChIInChI=1S/C10H13NOS/c1-13-9-4-2-3-7-5-11-6-8(12)10(7)9/h2-4,8,11-12H,5-6H2,1H3
InChIKeyVFOGZLRQVUDZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-4-ol (CAS 90265-81-9): A 5-Methylthio-Functionalized THIQ Scaffold for Medicinal Chemistry and Synthetic Methodology


5-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-4-ol (CAS 90265-81-9) is a 1,2,3,4-tetrahydroisoquinolin-4-ol (THIQ-4-ol) derivative bearing a methylthio (–SCH₃) substituent at the sterically constrained C-5 position. Its molecular formula is C₁₀H₁₃NOS, with a molecular weight of 195.28 g/mol . The THIQ-4-ol core is recognized as a cyclic analogue of phenylethanolamines and a privileged scaffold in alkaloid natural products and medicinal chemistry [1]. The C-5 methylthio substitution is a synthetically enabling motif that fundamentally alters the electron density of the aromatic ring, making this compound a strategic intermediate for further functionalization through electrophilic aromatic substitution pathways [2].

Why the C-5 Methylthio Substituent of 5-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-4-ol Cannot Be Trivially Replaced by Other 5-Substituted THIQ-4-ol Analogs


The C-5 position on the THIQ-4-ol scaffold exerts profound steric and electronic control over both synthetic accessibility and biological target engagement. Substitution at this hindered position is synthetically challenging; unactivated aromatic systems yield 0% cyclized product under standard Pomeranz–Fritsch–Bobbitt (PFB) conditions, whereas the methylthio group enables yields of 54–94% [1]. Furthermore, cyclization regiochemistry is critically substituent-dependent: electron-donating groups (e.g., –OCH₃) at C-5 direct electrophilic attack to the para-position, producing 7-substituted THIQ as the major product with only minor amounts of the 5-substituted isomer [2]. Direct structural analogs—such as the unsubstituted parent 1,2,3,4-tetrahydroisoquinolin-4-ol (CAS 51641-23-7), the 5-methoxy derivative (CAS 110339-46-3), and the 5-chloro derivative—exhibit fundamentally different cyclization outcomes, making simple interchange impossible without altering the synthetic route, yield, and purity profile. For procurement decisions, substituting the 5-methylthio derivative with a generic 5-substituted THIQ-4-ol would necessitate re-optimizing the entire synthetic pathway with unpredictable effects on downstream functionalization efficiency.

Quantitative Differentiation Evidence for 5-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-4-ol Relative to Closest Analogs


Methylthio vs. Unactivated System: Cyclization Yield Improvement from 0% to 54–94% Across Six Isoquinoline Syntheses

In a landmark comparative study, Euerby and Waigh demonstrated that the methylthio (–SCH₃) activating group dramatically improves cyclization yields across six distinct isoquinoline syntheses. In four of these syntheses, the unactivated (i.e., methylthio-absent) system gave 0% of the desired cyclized product, whereas the methylthio-activated system delivered yields ranging from 54% to 94% under identical conditions [1]. This represents a difference between complete synthetic failure and synthetically useful yields (>54%), directly attributable to the electron-donating and polarizable nature of the sulfur atom facilitating electrophilic attack on the aromatic ring.

Synthetic methodology Electrophilic aromatic substitution THIQ scaffold construction

Methylthio vs. Methoxy Activation: Theoretical Site Selectivity Differentiation for Regiochemical Predictability

A theoretical study using the static index approach compared methylthio and methoxy activating groups for site selectivity in isoquinoline synthesis [1]. The methylthio group exhibits distinct site-directing behavior relative to methoxy due to differences in orbital interactions and polarizability of the sulfur vs. oxygen heteroatom. While methoxy is a stronger resonance donor (σ⁺ = –0.78), methylthio provides a different balance of inductive withdrawal and resonance donation (σ⁺ = –0.60), resulting in altered regiochemical outcomes in electrophilic cyclization. This differential site selectivity is critical when 5-substituted THIQ products must be obtained selectively rather than as a mixture with 7-substituted isomers.

Computational chemistry Site selectivity Isoquinoline synthesis

Methylthio vs. Unsubstituted THIQ-4-ol: Conformational and Electronic Differentiation for Downstream Functionalization

The 5-methylsulfanyl derivative (MW 195.28, C₁₀H₁₃NOS) differs from the unsubstituted parent 1,2,3,4-tetrahydroisoquinolin-4-ol (MW 149.19, C₉H₁₁NO) by +46.09 Da, corresponding to the replacement of an aromatic C-5 hydrogen with an –SCH₃ group . This substitution introduces a polarizable sulfur atom that serves as a synthetic handle for subsequent oxidation (to sulfoxide or sulfone), alkylation, or metal-catalyzed cross-coupling reactions. The sulfur atom also contributes to hydrogen-bonding acceptor capacity (S as HBA), altering the physicochemical profile relative to the parent compound (ΔLogP estimated at approximately +0.8 to +1.0 based on fragment contribution methods for aromatic –H → –SCH₃ substitution). Sterically, the C-5 methylthio group restricts conformational freedom around the aromatic ring, which may influence the presentation of the 4-hydroxyl pharmacophore in biological systems [1].

Physicochemical properties Drug-likeness Scaffold diversification

N-Allyl Tetrahydroisoquinoline Cyclization: Methylthio-Activated Yields vs. Unactivated Systems

In a follow-up study extending the methylthio activation concept to tetrahydroisoquinoline synthesis from N-allyl- and N-cinnamyl-benzylamines, Euerby and Waigh demonstrated that the methylthio group enables acid-catalyzed intramolecular cyclization that fails entirely for unactivated substrates [1]. This work established the generality of the methylthio activating effect beyond the classical isoquinoline syntheses (Pomeranz–Fritsch, Bischler–Napieralski, Pictet–Spengler) to include N-allyl cyclization methodology. The 5-methylsulfanyl substitution pattern in the target compound places the activating group at the optimal position for directing electrophilic attack to C-6 (ortho to the –SCH₃ group, para to the tethered electrophile in the N-allyl system), enabling cyclization that is stereoelectronically favored.

Intramolecular cyclization Tetrahydroisoquinoline synthesis N-allyl benzylamine

C-5 Substitution: Steric and Electronic Control of Cyclization Regiochemistry in PFB-Based 4-Hydroxy-THIQ Synthesis

The Beilstein Journal study by Mottinelli et al. (2017) systematically evaluated how the nature and position of substituents control the regiochemical outcome of the Pomeranz–Fritsch–Bobbitt (PFB) cyclization to form 4-hydroxy-THIQs [1]. A key finding was that when cyclization was possible in both para- and ortho-positions relative to a substituent, 7-substituted derivatives were formed as the major product, with significant amounts of 5-substituted byproduct. The methylthio group, positioned at C-5 in the target compound, is ortho-directing for the electrophilic cyclization, meaning the compound's 5-substitution pattern is maintained through the cyclization step. This contrasts with C-5 methoxy-substituted systems, where the stronger resonance-donating methoxy directs cyclization predominantly to the para-position (producing 7-substituted THIQ), making the 5-methoxy analog unsuitable for generating 5-substituted THIQ-4-ol scaffolds via PFB methodology without significant purification challenges and lowered yields.

Pomeranz–Fritsch–Bobbitt reaction Regioselectivity 4-Hydroxy-THIQ

Validated Application Scenarios for 5-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-4-ol in Academic and Industrial Research


Synthesis of 5-Functionalized THIQ-4-ol Bioactive Compound Libraries via Electrophilic Cyclization

Medicinal chemistry teams constructing libraries of 5-substituted tetrahydroisoquinolin-4-ol derivatives for structure–activity relationship (SAR) studies should select the 5-methylsulfanyl derivative as the core building block. The methylthio group enables electrophilic cyclization yields of 54–94% in syntheses where unactivated aromatic systems give 0% yield [1], ensuring that library production is synthetically feasible. Subsequent oxidation of the sulfide to sulfoxide or sulfone provides additional diversity points for tuning potency, solubility, and metabolic stability.

Regioselective PFB Cyclization for 5-Substituted THIQ-4-ol Scaffolds in Drug Discovery

When a drug discovery program requires a 5-substituted (rather than 7-substituted) 4-hydroxy-THIQ pharmacophore, the 5-methylsulfanyl derivative is the appropriate starting material. As demonstrated by the Mottinelli et al. study of PFB cyclization regiochemistry [2], the C-5 methylthio group directs electrophilic attack to the ortho position, preserving the desired 5-substitution pattern, unlike methoxy or other strong resonance donors that favor 7-substituted products. This eliminates the need for regioisomer separation, reducing purification costs and material losses.

Late-Stage Diversification via Sulfur Oxidation State Tuning in Chemical Biology Probes

The methylthio group serves as a chemically addressable handle for systematic oxidation state modulation (sulfide → sulfoxide → sulfone), enabling the generation of matched molecular pairs with graded hydrogen-bonding acceptor capacity and polarity. This capability is directly relevant to chemical biology programs investigating sulfur-mediated protein–ligand interactions, where the 5-methylsulfanyl THIQ-4-ol scaffold provides a starting point for probing sulfur oxidation state-dependent binding affinity [3].

Synthesis of 5-Thioether-Linked Tetrahydroisoquinoline Alkaloid Analogs

Natural product chemists and alkaloid synthetic groups targeting thioether-containing tetrahydroisoquinoline analogs should procure the 5-methylsulfanyl derivative as a direct precursor. The presence of the already-installed C-5 sulfur atom eliminates the need for late-stage thiolation or thioetherification steps that are often low-yielding and require toxic reagents. The compound's 4-hydroxyl group further enables stereoselective transformations, as established in the stereochemical studies of THIQ-4-ol synthesis [4].

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